Dimethyl 1,4-cubanedicarboxylate
Overview
Description
Dimethyl 1,4-cubanedicarboxylate is a highly strained organic compound with a unique cubane structure. The cubane framework consists of eight carbon atoms arranged in a cubic geometry, making it a fascinating subject in theoretical and practical chemistry. This compound is known for its stability despite the significant strain in its structure, and it has found applications in various fields, including pharmaceuticals, materials science, and explosives.
Mechanism of Action
Target of Action
Dimethyl 1,4-cubanedicarboxylate is a highly strained cubane system that has been of great interest as a scaffold and rigid linker in both pharmaceutical and materials chemistry . It is recognized as a potential “3D phenyl bioisostere” , which means it can replace benzene rings in pharmaceutical compounds to modulate their properties .
Mode of Action
The mode of action of this compound is primarily through its interaction with its targets in the body. The cubane system’s high density and bond strain make it a unique structure that can interact with various biological targets . .
Biochemical Pathways
It is known that cubane and cubane dicarboxylic acid have been used in the synthesis of carbon nanothreads and metallic organic frameworks . This suggests that this compound could potentially affect pathways related to these structures.
Pharmacokinetics
It is known that cubane structures have been of interest in medicinal chemistry due to their potential to modulate pharmacokinetic properties .
Result of Action
It is known that cubane structures have shown potential in various applications, including as non-nuclear explosives or propellants due to their high density and bond strain . They have also been used in the synthesis of carbon nanothreads and metallic organic frameworks .
Action Environment
The action environment of this compound can be influenced by various factors. For instance, the synthesis of this compound involves a [2+2] photocycloaddition step using convenient home-made flow photoreactors . This suggests that the compound’s synthesis, and potentially its action, can be influenced by factors such as light and temperature.
Biochemical Analysis
Biochemical Properties
Dimethyl 1,4-cubanedicarboxylate has been shown to antagonize the growth of a number of bacterial strains and to inhibit the enzyme acetylcholinesterase
Molecular Mechanism
It is known to exert its effects at the molecular level, including potential binding interactions with biomolecules and possible enzyme inhibition or activation . Detailed studies on changes in gene expression caused by this compound are currently lacking.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of dimethyl 1,4-cubanedicarboxylate typically involves a multi-step process starting from simpler organic molecules. One of the most common synthetic routes begins with 2-cyclopentenone. The process involves several key steps, including Diels-Alder reactions, bromination, and photocycloaddition reactions. The final product, this compound, is obtained after esterification of the intermediate cubane dicarboxylic acid .
Industrial Production Methods: Industrial production of this compound has been scaled up using continuous-flow photochemistry. This method allows for the efficient production of the compound on a decagram scale, reducing process time and avoiding the use of batch photoreactors . The process involves an 8-step synthesis with minimal purification of intermediates, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: Dimethyl 1,4-cubanedicarboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The cubane structure’s high strain energy makes it reactive under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the cubane framework.
Reduction: Reducing agents such as lithium aluminum hydride can reduce the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester groups, leading to the formation of different derivatives.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of cubane dicarboxylic acid, while reduction can yield cubane diol .
Scientific Research Applications
Comparison with Similar Compounds
Cubane-1,4-dicarboxylic acid: This compound is similar in structure but lacks the ester groups present in dimethyl 1,4-cubanedicarboxylate.
Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid: Another strained ring system with similar reactivity but a different geometric arrangement.
Uniqueness: this compound is unique due to its high strain energy and stability, which allows it to serve as a versatile building block in synthetic chemistry. Its ability to act as a bioisostere for benzene rings also sets it apart from other similar compounds .
Properties
IUPAC Name |
dimethyl cubane-1,4-dicarboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O4/c1-15-9(13)11-3-6-4(11)8-5(11)7(3)12(6,8)10(14)16-2/h3-8H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXBMFCGRQJNAOY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12C3C4C1C5C2C3C45C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50183630 | |
Record name | Cubane-1,4-dicarboylic acid dimethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50183630 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29412-62-2 | |
Record name | Cubane-1,4-dicarboylic acid dimethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029412622 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 29412-62-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=124104 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Cubane-1,4-dicarboylic acid dimethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50183630 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (1R,2R,3S,4S,5S,6R,8S)-cubane-1,4-dicarboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes the structure of Dimethyl 1,4-cubanedicarboxylate so unique and what are its implications in terms of energy?
A1: this compound derives its name from its core structure: cubane. Cubane is a highly strained hydrocarbon with a cage-like structure composed of eight carbon atoms located at the corners of a cube. This inherent strain results in a high energy state. Research using combustion calorimetry, differential scanning calorimetry, and quantum chemical calculations determined that cubane has a strain enthalpy of 681.0 +/- 9.8 kJ/mol []. This high strain energy makes cubane and its derivatives, like this compound, fascinating subjects of study in chemistry.
Q2: Is there a way to synthesize this compound efficiently on a larger scale?
A2: Yes, researchers have developed methods for the scalable synthesis of this compound. One approach utilizes a continuous-flow photochemistry setup to facilitate a [2+2] photocycloaddition reaction, a critical step in the multi-step synthesis []. This method allows for the production of decagram quantities of this compound with improved efficiency and reduced reaction times compared to traditional batch photoreactors. Further refinements to the synthetic process have focused on telescoping steps and minimizing intermediate purifications, resulting in a more streamlined and practical approach for pilot-scale production [].
Q3: What is the significance of understanding the thermochemical properties of this compound and its isomer, Dimethyl 2,6-cuneanedicarboxylate?
A3: Understanding the thermochemical properties of these compounds provides valuable insights into the energetic consequences of their structural differences. Researchers have meticulously determined the enthalpies of formation, sublimation, and strain for both this compound and Dimethyl 2,6-cuneanedicarboxylate []. These data provide a quantitative measure of the relative stabilities of the cubane and cuneane systems, shedding light on the energy changes associated with the rearrangement of one isomer to another. Such information is crucial for understanding the reactivity and potential applications of these compounds.
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